(3S)-4-[1-(benzenesulfonyl)indol-3-yl]-3-[[(4R)-4-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]butanoic acid
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Overview
Description
The compound (3S)-4-[1-(benzenesulfonyl)indol-3-yl]-3-[[(4R)-4-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]butanoic acid is a complex organic molecule with a unique structure It features an indole ring substituted with a benzenesulfonyl group, a hydroxy group, and a cyclopenta[a]phenanthrene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-[1-(benzenesulfonyl)indol-3-yl]-3-[[(4R)-4-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]butanoic acid involves multiple steps, including the formation of the indole ring, sulfonylation, and the attachment of the cyclopenta[a]phenanthrene moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(3S)-4-[1-(benzenesulfonyl)indol-3-yl]-3-[[(4R)-4-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]butanoic acid: undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the sulfonyl group would yield a sulfide .
Scientific Research Applications
(3S)-4-[1-(benzenesulfonyl)indol-3-yl]-3-[[(4R)-4-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]butanoic acid: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-4-[1-(benzenesulfonyl)indol-3-yl]-3-[[(4R)-4-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
(3S)-4-[1-(benzenesulfonyl)indol-3-yl]-3-[[(4R)-4-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]butanoic acid: can be compared with other indole derivatives and sulfonylated compounds.
This compound: is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Uniqueness
The uniqueness of This compound Its structural complexity and functional diversity make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C42H54N2O6S |
---|---|
Molecular Weight |
715.0 g/mol |
IUPAC Name |
(3S)-4-[1-(benzenesulfonyl)indol-3-yl]-3-[[(4R)-4-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]butanoic acid |
InChI |
InChI=1S/C42H54N2O6S/c1-27(35-16-17-36-34-15-14-29-24-31(45)19-21-41(29,2)37(34)20-22-42(35,36)3)13-18-39(46)43-30(25-40(47)48)23-28-26-44(38-12-8-7-11-33(28)38)51(49,50)32-9-5-4-6-10-32/h4-12,14,26-27,30-31,34-37,45H,13,15-25H2,1-3H3,(H,43,46)(H,47,48)/t27-,30+,31+,34?,35-,36?,37?,41+,42-/m1/s1 |
InChI Key |
SEWUWQJLDLQQSM-PXYRAWOHSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3)CC(=O)O)[C@H]4CCC5[C@@]4(CCC6C5CC=C7[C@@]6(CC[C@@H](C7)O)C)C |
Canonical SMILES |
CC(CCC(=O)NC(CC1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3)CC(=O)O)C4CCC5C4(CCC6C5CC=C7C6(CCC(C7)O)C)C |
Origin of Product |
United States |
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